Cas no 2034274-92-3 (N-2-(1H-indol-3-yl)ethyl-4-(1,3-thiazol-2-yloxy)benzamide)

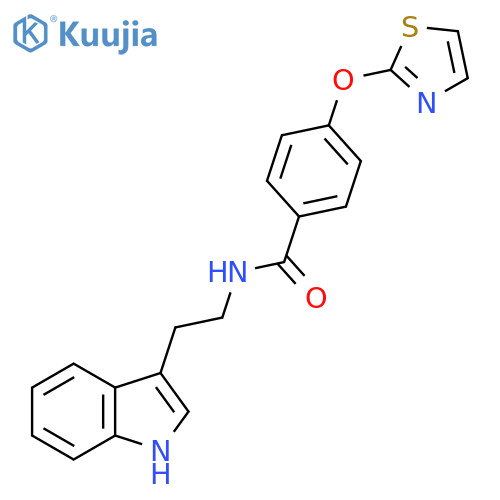

2034274-92-3 structure

商品名:N-2-(1H-indol-3-yl)ethyl-4-(1,3-thiazol-2-yloxy)benzamide

N-2-(1H-indol-3-yl)ethyl-4-(1,3-thiazol-2-yloxy)benzamide 化学的及び物理的性質

名前と識別子

-

- N-2-(1H-indol-3-yl)ethyl-4-(1,3-thiazol-2-yloxy)benzamide

- 2034274-92-3

- F6445-0588

- N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide

- AKOS025315465

- N-(2-(1H-indol-3-yl)ethyl)-4-(thiazol-2-yloxy)benzamide

-

- インチ: 1S/C20H17N3O2S/c24-19(14-5-7-16(8-6-14)25-20-22-11-12-26-20)21-10-9-15-13-23-18-4-2-1-3-17(15)18/h1-8,11-13,23H,9-10H2,(H,21,24)

- InChIKey: GGMDXXGEGRHZQN-UHFFFAOYSA-N

- ほほえんだ: S1C=CN=C1OC1C=CC(=CC=1)C(NCCC1=CNC2C=CC=CC1=2)=O

計算された属性

- せいみつぶんしりょう: 363.10414797g/mol

- どういたいしつりょう: 363.10414797g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 6

- 複雑さ: 470

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 95.2Ų

N-2-(1H-indol-3-yl)ethyl-4-(1,3-thiazol-2-yloxy)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6445-0588-4mg |

N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |

2034274-92-3 | 4mg |

$66.0 | 2023-09-08 | ||

| Life Chemicals | F6445-0588-15mg |

N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |

2034274-92-3 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6445-0588-25mg |

N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |

2034274-92-3 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6445-0588-20μmol |

N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |

2034274-92-3 | 20μmol |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6445-0588-2mg |

N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |

2034274-92-3 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6445-0588-5μmol |

N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |

2034274-92-3 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6445-0588-5mg |

N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |

2034274-92-3 | 5mg |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6445-0588-10mg |

N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |

2034274-92-3 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6445-0588-3mg |

N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |

2034274-92-3 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6445-0588-20mg |

N-[2-(1H-indol-3-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |

2034274-92-3 | 20mg |

$99.0 | 2023-09-08 |

N-2-(1H-indol-3-yl)ethyl-4-(1,3-thiazol-2-yloxy)benzamide 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

2034274-92-3 (N-2-(1H-indol-3-yl)ethyl-4-(1,3-thiazol-2-yloxy)benzamide) 関連製品

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬